1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenylmethyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)methylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 1-[(2-Methoxyphenyl)methyl]-4-(4-aminophenyl)piperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to serotonin receptors, modulating neurotransmitter activity and exerting effects on the central nervous system. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but lacks the 4-nitrophenyl substitution.
1-(4-Nitrophenyl)piperazine: Contains the 4-nitrophenyl group but lacks the 2-methoxyphenylmethyl substitution.
1-(4-Methoxyphenyl)piperazine: Contains a 4-methoxyphenyl group instead of the 2-methoxyphenylmethyl group.
Uniqueness: 1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 2-methoxyphenylmethyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-15(18)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSACAOQQXTFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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